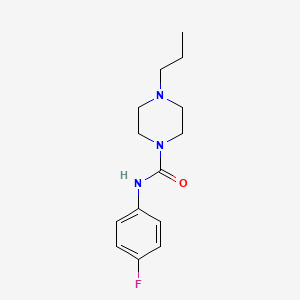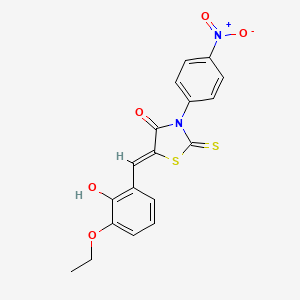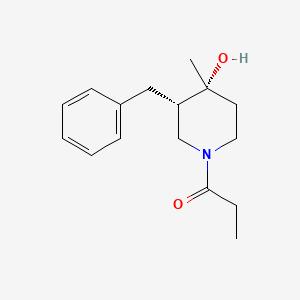
methyl 2-cyano-3-(2-furyl)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(2-furyl)-2-butenoate (MCB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the furanocoumarin family of compounds, which are known for their diverse biological activities. MCB has been found to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and antitumor effects. In
Applications De Recherche Scientifique
Methyl 2-cyano-3-(2-furyl)-2-butenoate has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and biotechnology. Some of the key areas of research on methyl 2-cyano-3-(2-furyl)-2-butenoate include:
1. Anti-inflammatory effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit potent anti-inflammatory effects in a variety of experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB signaling pathway.
2. Antioxidant effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit strong antioxidant activity, which may be attributed to its ability to scavenge free radicals and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Antitumor effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
4. Anti-diabetic effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit hypoglycemic effects in experimental models of diabetes. It has been shown to improve glucose tolerance, reduce insulin resistance, and to enhance the activity of insulin signaling pathway.
Mécanisme D'action
Further studies are needed to elucidate the specific mechanism of action of methyl 2-cyano-3-(2-furyl)-2-butenoate, and to determine the molecular targets that are involved in its biological activities.
2. Drug development: methyl 2-cyano-3-(2-furyl)-2-butenoate has potential applications as a drug candidate for various diseases, such as cancer and inflammation. Further studies are needed to optimize the structure of methyl 2-cyano-3-(2-furyl)-2-butenoate and to develop analogs with improved potency and selectivity.
3. Toxicity studies: Further studies are needed to determine the toxicity profile of methyl 2-cyano-3-(2-furyl)-2-butenoate, and to evaluate its safety for human use.
4. Clinical trials: Clinical trials are needed to evaluate the efficacy of methyl 2-cyano-3-(2-furyl)-2-butenoate as a therapeutic agent for various diseases, and to determine the optimal dosage and administration route.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-cyano-3-(2-furyl)-2-butenoate has several advantages and limitations for lab experiments. Some of the key advantages of using methyl 2-cyano-3-(2-furyl)-2-butenoate in lab experiments include:
1. High potency: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit potent biological activities at relatively low concentrations, which makes it a useful tool for studying the mechanism of action of various biological processes.
2. Easy synthesis: methyl 2-cyano-3-(2-furyl)-2-butenoate can be easily synthesized using simple reaction conditions, which makes it a cost-effective compound for lab experiments.
3. Diverse biological activities: methyl 2-cyano-3-(2-furyl)-2-butenoate exhibits a range of interesting biological activities, which makes it a versatile compound for studying various biological processes.
Some of the limitations of using methyl 2-cyano-3-(2-furyl)-2-butenoate in lab experiments include:
1. Limited solubility: methyl 2-cyano-3-(2-furyl)-2-butenoate has limited solubility in water, which may limit its use in certain experimental conditions.
2. Lack of selectivity: methyl 2-cyano-3-(2-furyl)-2-butenoate exhibits a range of biological activities, which may make it difficult to determine the specific mechanism of action in certain experimental settings.
3. Limited toxicity data: There is limited toxicity data available for methyl 2-cyano-3-(2-furyl)-2-butenoate, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on methyl 2-cyano-3-(2-furyl)-2-butenoate. Some of the key areas of research that could be explored include:
1.
Méthodes De Synthèse
The synthesis of methyl 2-cyano-3-(2-furyl)-2-butenoate is a relatively straightforward process that involves the reaction of furfuryl alcohol with cyanoacetic acid in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by dehydration to form the final product. The yield of methyl 2-cyano-3-(2-furyl)-2-butenoate can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propriétés
IUPAC Name |
methyl (Z)-2-cyano-3-(furan-2-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(9-4-3-5-14-9)8(6-11)10(12)13-2/h3-5H,1-2H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCYSWQEVDQIOI-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)OC)/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
![(4aS*,8aR*)-6-[6-(4-morpholinyl)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5404634.png)


![2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol](/img/structure/B5404646.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5404697.png)
![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)